molecular formula C14H25N3O4S B11932963 (3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid

(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid

Cat. No.: B11932963
M. Wt: 331.43 g/mol
InChI Key: IAQFTAYMCCMTSN-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Alitame undergoes various chemical reactions, including hydrolysis and oxidation. The terminal amide group in alitame provides better hydrolytic stability compared to the methyl ester group in aspartame .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the hydrolysis of alitame include L-aspartic acid and D-alanine derivatives. Oxidation can lead to the formation of sulfonyl derivatives .

Properties

Molecular Formula

C14H25N3O4S

Molecular Weight

331.43 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H25N3O4S/c1-7(10(16)20)17(11(21)8(15)6-9(18)19)12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H2,16,20)(H,18,19)/t7-,8+/m1/s1

InChI Key

IAQFTAYMCCMTSN-SFYZADRCSA-N

Isomeric SMILES

C[C@H](C(=O)N)N(C1C(SC1(C)C)(C)C)C(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C(=O)N)N(C1C(SC1(C)C)(C)C)C(=O)C(CC(=O)O)N

Origin of Product

United States

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